molecular formula C11H14N2O3 B594451 Methyl 3-(dimethylamino)-4-formamidobenzoate CAS No. 1314987-27-3

Methyl 3-(dimethylamino)-4-formamidobenzoate

Cat. No. B594451
M. Wt: 222.244
InChI Key: RDJBWNFNJZBHQJ-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-4-formamidobenzoate, also known as Methyl DAF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in various research applications, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

    Application in Green Chemistry

    • Field : Green Chemistry
    • Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

    Application in Organic Synthesis

    • Field : Organic Synthesis
    • Summary : The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol .
    • Methods : The reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
    • Results : The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .

    Application in Aliphatic Diamines

    • Field : Chemical Intermediates
    • Summary : 1,2 Propylendiamine is an organic chemical and belongs to the group of alphatic amines . It is a hygroscopic, colorless and flammable liquid with a light ammonia odor .
    • Methods : It is used as an intermediate in a variety of applications .
    • Results : The specific results or outcomes obtained from this application are not mentioned in the source .

    Application in Polar Aprotic Solvents

    • Field : Green Chemistry
    • Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Methods : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
    • Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

    Application in Chemical Intermediates

    • Field : Chemical Intermediates
    • Summary : 3- (Dimethylamino)propylamine BMBcert (DMAPA) belongs to the class of 1 ,3-diamines . DMAPA is a versatile intermediate with a variety of applications .
    • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The specific results or outcomes obtained from this application are not mentioned in the source .

    Application in Green Solvent

    • Field : Green Chemistry
    • Summary : Methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Methods : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
    • Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

properties

IUPAC Name

methyl 3-(dimethylamino)-4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJBWNFNJZBHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716512
Record name Methyl 3-(dimethylamino)-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethylamino)-4-formamidobenzoate

CAS RN

1314987-27-3
Record name Methyl 3-(dimethylamino)-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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